3'-Methoxymirificin
Overview
Description
3’-Methoxymirificin is a flavonoid compound . It is sourced from the roots of Pueraria lobata . It is a powder in physical form .
Molecular Structure Analysis
The molecular formula of 3’-Methoxymirificin is C27H30O14 . Its molecular weight is 578.5 g/mol . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
3’-Methoxymirificin is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 578.5 g/mol .Scientific Research Applications
Antioxidant Activity
3’-Methoxymirificin: demonstrates potent antioxidant effects. It scavenges free radicals, protecting cells and tissues from oxidative damage. Researchers have explored its potential in preventing age-related diseases, including neurodegenerative disorders and cardiovascular conditions .
Anti-Inflammatory Properties
The compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes. It may be useful in managing chronic inflammatory conditions, such as arthritis and inflammatory bowel diseases .
Anti-Cancer Potential
Studies suggest that 3’-Methoxymirificin has anti-cancer properties. It inhibits cancer cell proliferation, induces apoptosis (programmed cell death), and suppresses tumor growth. Researchers are investigating its role in various cancers, including breast, lung, and colon cancer .
Cardiovascular Health
This compound has vasodilatory effects, promoting blood flow and potentially reducing blood pressure. It also improves endothelial function, which is crucial for cardiovascular health. Researchers are exploring its use in preventing heart disease and hypertension .
Neuroprotective Effects
3’-Methoxymirificin: may protect neurons from damage and enhance cognitive function. It modulates neurotransmitter systems and exhibits neuroprotective properties. Investigations are ongoing to understand its potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Metabolic Syndrome and Diabetes
Research indicates that this compound improves insulin sensitivity and glucose metabolism. It may be beneficial for individuals with type 2 diabetes or metabolic syndrome. Further studies are needed to explore its full therapeutic potential .
properties
IUPAC Name |
8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-37-17-6-11(2-4-13(17)29)16-7-15(31)12-3-5-14(30)19(23(12)40-16)24-22(34)21(33)20(32)18(41-24)8-38-26-25(35)27(36,9-28)10-39-26/h2-7,18,20-22,24-26,28-30,32-36H,8-10H2,1H3/t18-,20-,21+,22-,24+,25+,26-,27-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJNFLDMFZTUMU-RYKANLFKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)C4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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